molecular formula C19H17ClN6O B15100625 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15100625
M. Wt: 380.8 g/mol
InChI Key: NKSBMLPIKJNHHK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex synthetic compound of significant interest in medicinal chemistry and oncology research, combining an indole moiety with a tetrazole ring via a benzamide linker. With a molecular formula of C19H17ClN6O and a molecular weight of approximately 380.8 g/mol, this compound is characterized by its specific 5-chloro substitution on the indole ring, a feature designed to potentially enhance its biological activity and binding affinity. The tetrazole group is known to function as a bioisostere for carboxylic acids, which can improve pharmacokinetic properties. This compound is primarily investigated for its potential as a biochemical probe in cancer research. Its structural framework is closely related to other indole derivatives that have been studied for their ability to deplete oncogenic mutant p53 in a DNAJA1-dependent manner . DNAJA1, a member of the heat shock protein 40 (HSP40) family, plays a crucial role in stabilizing misfolded mutant p53 proteins; inhibiting this interaction can trigger the degradation of these oncoproteins and suppress cancer cell migration . Consequently, researchers can utilize this compound to explore novel pathways for targeting cancers harboring conformational p53 mutations. Furthermore, the core indole-ethyl-benzamide structure is a recognized pharmacophore in the development of inhibitors for cellular necrosis . The integration of the 5-methyltetrazole group is a strategic modification aimed at facilitating interactions with various enzymatic targets. As a research tool, this compound is strictly intended for in vitro applications in a controlled laboratory environment. It is not designed for human therapeutic applications or veterinary use. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)16-4-2-3-13(9-16)19(27)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,27)

InChI Key

NKSBMLPIKJNHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Synthesis of 5-chloro-1H-indole-3-ethylamine: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring.

    Formation of 5-methyl-1H-tetrazole: This can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the 5-chloro-1H-indole-3-ethylamine with 5-methyl-1H-tetrazole and benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and acids (sulfuric acid).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can mimic carboxylate groups, enhancing binding affinity and selectivity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituent on Benzamide Indole/Tetrazole Modifications Molecular Formula Molecular Weight Key References
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide 5-Methyltetrazole 5-Chloroindole, ethyl linker C₁₉H₁₇ClN₆O 404.84
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide 4-Nitro 5-Chloroindole, ethyl linker C₁₇H₁₄ClN₃O₃ 343.77
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 3-Chloro 5-Methylindole, ethyl linker C₁₈H₁₇ClN₂O 324.80
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 2-Chloro 5-Methoxyindole, ethyl linker C₁₈H₁₇ClN₂O₂ 340.80
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluoro Thiazole core (non-indole) C₁₀H₅ClF₂N₂OS 288.67

Key Observations:

Substituent Position and Bioactivity :

  • The 5-methyltetrazole group in the target compound enhances metabolic stability compared to nitro (e.g., ) or chloro (e.g., ) substituents. Tetrazoles mimic carboxylates in hydrogen bonding, improving target affinity .
  • Indole vs. Thiazole Cores : The thiazole derivative () lacks the indole scaffold but retains antimicrobial activity, suggesting heterocycle interchangeability for specific targets.

Synthetic Routes :

  • The target compound’s tetrazole ring is synthesized via cyclization of azides with nitriles or via Huisgen reactions, as seen in related tetrazole derivatives . In contrast, nitro-substituted analogs (e.g., ) are synthesized via direct nitration, which may introduce regioselectivity challenges.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • The tetrazole group increases solubility in polar solvents compared to nitro or chloro substituents, which are more lipophilic. This property is critical for oral bioavailability .

Stability and Crystallography

  • Crystal Packing : The target compound’s stability is influenced by hydrogen bonding between the tetrazole N–H and adjacent heteroatoms, a feature observed in structurally related thiazole derivatives (e.g., ). This contrasts with nitrobenzamides (), where π-π stacking dominates.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H17ClN4O
  • Molecular Weight : 334.79 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole and tetrazole moieties suggest potential activity in modulating neurotransmitter systems or influencing inflammatory pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds that share structural similarities with this compound have shown:

  • Inhibition of Cell Proliferation : Indole derivatives have been reported to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : Some studies demonstrate that these compounds can induce apoptosis through intrinsic pathways, leading to increased caspase activity.
  • Inhibition of Metastasis : Compounds similar in structure have shown the ability to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Anti-inflammatory Activity

Indole and tetrazole-containing compounds are also known for their anti-inflammatory properties:

  • Reduction of Cytokine Production : Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of Nitric Oxide Production : Similar compounds have been shown to inhibit nitric oxide synthase, thereby reducing nitric oxide levels in inflammatory conditions.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the biological activity of related indole compounds, demonstrating significant inhibition of specific kinases involved in cancer progression. The study found that certain derivatives exhibited IC50 values in the low micromolar range against targets like HSET (KIFC1), suggesting a competitive inhibition mechanism .

In Vivo Studies

Another research effort investigated the anti-inflammatory effects of indole-based compounds in animal models. The results indicated substantial reductions in edema and inflammatory markers following treatment with these compounds, supporting their potential therapeutic applications in conditions like arthritis .

Data Table

PropertyValue
Molecular FormulaC16H17ClN4O
Molecular Weight334.79 g/mol
IC50 (HSET Inhibition)2.7 μM (micromolar range)
Anti-inflammatory EffectSignificant reduction in TNF-alpha

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